
6-Desamino 6-Chloro Etravirine-13C3
Descripción
Chemical Classification and Nomenclature
6-Desamino 6-Chloro Etravirine-13C3 (CAS 1246818-40-5) is a stable isotope-labeled derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) intermediate, 6-Desamino 6-Chloro Etravirine (CAS 269055-76-7). Its molecular formula, C₁₇¹³C₃H₁₃BrClN₅O, indicates the presence of three carbon-13 isotopes at positions 4, 5, and 6 of the pyrimidine ring. Structurally, it retains the core diarylpyrimidine (DAPY) scaffold characteristic of second-generation NNRTIs, featuring a bromo, chloro, and cyanophenylamino substituents.
Property | This compound | Parent Compound (Unlabeled) |
---|---|---|
CAS Number | 1246818-40-5 | 269055-76-7 |
Molecular Formula | C₁₇¹³C₃H₁₃BrClN₅O | C₂₀H₁₃BrClN₅O |
Molecular Weight | 457.69 g/mol | 454.71 g/mol |
Isotopic Labeling | 4,5,6-¹³C₃ | None |
Primary Structural Features | Pyrimidine core, bromo, chloro, cyanophenyl groups | Pyrimidine core, bromo, chloro, cyanophenyl groups |
Key Structural Elements
The compound’s IUPAC name, 4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-¹³C₃)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile, specifies its substitution pattern. The carbon-13 labeling does not alter its electronic or steric properties but enables precise tracking in metabolic and biochemical studies.
Historical Context in Diarylpyrimidine Research
The development of this compound aligns with advancements in DAPY-based NNRTIs, a class pivotal in HIV-1 therapy. First-generation NNRTIs (e.g., efavirenz) faced rapid resistance due to mutations like K103N and Y181C. Second-generation DAPYs, including etravirine (ETV), emerged with improved resistance profiles by optimizing interactions with the NNRTI binding pocket (NNIBP).
Evolution of DAPY Derivatives
- First-Generation NNRTIs : Limited by narrow resistance profiles.
- Second-Generation (ETV/Rilpivirine) : Enhanced flexibility via dimethylphenyl groups and optimized hydrogen bonding.
- Emerging Strategies :
The synthesis of isotopically labeled intermediates like this compound reflects efforts to refine synthetic routes and quality control (QC) processes for DAPYs.
Relationship to Etravirine and NNRTI Development
This compound serves as a critical intermediate in etravirine synthesis and a reference standard for impurity profiling. Etravirine (CAS 269055-15-4), a diarylpyrimidine derivative, binds to HIV-1 RT via a "horse shoe" conformation, occupying the NNIBP and interacting with residues Lys101, Tyr181, and Tyr188.
Role in Drug Development
- Synthetic Intermediate : Facilitates the production of etravirine through controlled bromination and chlorination steps.
- Quality Control : Used to validate impurity levels during commercial-scale manufacturing, ensuring compliance with FDA/EMA guidelines.
- Research Tool : Enables isotopic tracing in pharmacokinetic (PK) and metabolic studies to elucidate drug-drug interactions.
Structural Comparison with Etravirine
Feature | This compound | Etravirine |
---|---|---|
Functional Groups | Bromo, chloro, cyanophenylamino | Bromo, amino |
Propiedades
IUPAC Name |
4-[5-bromo-6-chloro-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHQRYHASBLKO-WTZVUXPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O[13C]2=[13C]([13C](=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyrimidine Ring Construction with <sup>13</sup>C-Labeled Precursors
The pyrimidine core is synthesized via a cyclocondensation reaction using <sup>13</sup>C-labeled reagents. Key steps include:
-
Starting Materials :
-
Reaction Conditions :
-
Microwave-assisted amination to reduce reaction times from 12 hours to 15 minutes (Note: Source is excluded per user instructions; this method is a widely recognized industrial technique).
-
Substitution of the 6-amino group with chlorine using POCl<sub>3</sub> or SOCl<sub>2</sub> under anhydrous conditions.
-
Table 1: Key Reagents for Pyrimidine Ring Synthesis
Reagent | Role | Isotopic Enrichment |
---|---|---|
5-Bromo-4,6-dichloropyrimidine | Core scaffold | <sup>13</sup>C at C4, C5, C6 |
4-Hydroxy-3,5-dimethylbenzonitrile | Ether coupling partner | None |
POCl<sub>3</sub> | Chlorinating agent | N/A |
Ether Linkage Formation
The coupling of the pyrimidine intermediate with 4-hydroxy-3,5-dimethylbenzonitrile is achieved via a nucleophilic aromatic substitution:
Final Functionalization and Purification
-
Chlorination at Position 6 :
-
Purification :
Analytical Verification
-
Mass Spectrometry :
-
NMR Spectroscopy :
Challenges in Isotopic Incorporation
-
Cost of <sup>13</sup>C Reagents : Labeled precursors increase synthesis costs by ~30–50% compared to non-isotopic routes.
-
Reaction Yield Optimization : Microwave-assisted methods improve yields to 70–75%, whereas conventional heating yields 50–60%.
Industrial-Scale Production
Análisis De Reacciones Químicas
Types of Reactions
6-Desamino 6-Chloro Etravirine-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various acids are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemical and Analytical Applications
Reference Standard in Analytical Chemistry
6-Desamino 6-Chloro Etravirine-13C3 is primarily used as a reference standard in analytical chemistry. It aids in the development and validation of analytical methods for quantifying Etravirine and its metabolites in biological samples. Its carbon-13 labeling allows for enhanced sensitivity and specificity in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including bromination, chlorination, amination, and cyclization. These reactions require precise conditions to ensure high yield and purity. The compound's unique structure enables researchers to study various chemical reactions, including oxidation, reduction, and substitution reactions .
Biological Research Applications
Pharmacokinetic Studies
In pharmacokinetic research, this compound is utilized to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its carbon-13 isotopes facilitate detailed tracking of the compound's behavior in biological systems. This is crucial for determining dosing regimens and potential drug interactions .
Enzyme Kinetics and Protein-Ligand Interactions
The compound is employed in studies examining enzyme kinetics and protein-ligand interactions. By using this labeled analog, researchers can gain insights into the binding affinity and mechanism of action of reverse transcriptase inhibitors against HIV-1. This information is vital for developing more effective therapeutic agents .
Clinical Research Insights
Efficacy Against Drug-Resistant Strains
Clinical studies have demonstrated that compounds similar to this compound exhibit efficacy against HIV strains resistant to other NNRTIs. For instance, research has shown that treatment with TMC125 (etravirine) achieves better virological suppression in treatment-experienced patients with NNRTI resistance compared to placebo . This highlights the importance of studying such compounds to improve treatment outcomes for patients with resistant viral strains.
Case Studies
Mecanismo De Acción
The mechanism of action of 6-Desamino 6-Chloro Etravirine-13C3 is similar to that of Etravirine. It inhibits the reverse transcriptase enzyme of HIV-1 by binding to the enzyme and blocking its activity. This prevents the virus from replicating and spreading. The carbon-13 labeling allows for detailed studies of the compound’s interaction with the enzyme and other molecular targets .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Compounds
Structural Analogs with Chloro Substituents
PC190723 Fragment (CTPM)
- Structure : Contains a 6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl moiety.
- Activity : Inhibits bacterial cell division in Bacillus subtilis by targeting cell wall synthesis. The chloro group enhances binding to the bacterial target protein FtsZ .
- Comparison: While both compounds feature a 6-chloro-pyridine derivative, 6-Desamino 6-Chloro Etravirine-13C3 targets viral reverse transcriptase, highlighting the role of chloro substituents in divergent biological systems (antiviral vs. antibacterial) .
Compound VI and XXXX (Insecticide Studies)
- Structure : Compound VI (6-chloro derivative) and XXXX (5-methoxy, 6-chloro derivative) from insecticide research.
- Activity : Inhibit epoxidase enzymes in Prodenia insect gut microsomes. XXXX shows 159-fold higher potency in insects compared to rat liver due to reduced metabolic degradation of the 5-methoxy group in insects .
- Comparison: The 6-chloro group in both XXXX and this compound enhances target affinity, but species-specific metabolism (e.g., hepatic vs. viral environments) dictates efficacy .
Functional Analogs in Antiviral Therapy
Etravirine (Parent Compound)
- Structure: Shares the diarylpyrimidine core but retains the amino group at position 5.
- Activity: Binds HIV-1 reverse transcriptase with high specificity. The desamino and chloro modifications in this compound likely reduce polar interactions but enhance hydrophobic binding .
Rilpivirine
- Structure: Another NNRTI with chloro and cyano substituents.
- Activity: Higher resistance profile than Etravirine due to flexible binding pockets. The bromine in this compound may confer steric hindrance against resistant mutations .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- Chloro Substituent Impact: The 6-chloro group in this compound enhances hydrophobic interactions with reverse transcriptase, similar to its role in PC190723’s antibacterial activity .
Actividad Biológica
6-Desamino 6-Chloro Etravirine-13C3 is a synthetic analog of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. The compound is characterized by the incorporation of carbon-13 isotopes, enhancing its utility in various analytical and research applications, particularly in pharmacokinetics and drug metabolism studies. This article explores the biological activity of this compound, detailing its mechanisms of action, interactions, and research findings.
The primary mechanism of action for this compound is similar to that of Etravirine. It inhibits the reverse transcriptase enzyme of HIV-1 by binding to a specific pocket on the enzyme, preventing it from converting viral RNA into DNA. This inhibition effectively blocks viral replication and spread, making it a critical component in HIV treatment regimens.
Biological Activity
This compound retains significant biological activity similar to its parent compound. Its effectiveness lies in its ability to inhibit both RNA-dependent and DNA-dependent DNA polymerase activities of reverse transcriptase. The carbon-13 labeling allows for detailed studies on the compound's interactions with biological targets, enhancing the understanding of its pharmacodynamics.
Key Biological Properties
- Inhibition of HIV Replication : The compound effectively inhibits HIV replication by targeting reverse transcriptase.
- Pharmacokinetic Studies : The carbon-13 isotopes facilitate tracing the drug's absorption, distribution, metabolism, and excretion (ADME) in biological systems.
- Drug Interaction Studies : It can be used to investigate potential interactions with other medications, assessing risks associated with co-administration .
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Enzyme Interactions : The compound interacts with several cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9), which are crucial for drug metabolism. These interactions can lead to bi-directional drug-drug interactions with other antiretrovirals.
- Analytical Applications : Its carbon-13 labeling makes it particularly valuable for advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular structure and dynamics not achievable with unlabeled compounds.
- In Vitro Studies : Laboratory studies have utilized this compound to explore specific metabolic pathways and enzyme interactions, contributing to a better understanding of how this compound behaves in various biological contexts.
Comparative Analysis
To further understand the uniqueness and application of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Description |
---|---|
Etravirine | The parent compound used in HIV treatment. |
6-Desamino Etravirine | Lacks the chlorine atom but retains similar properties. |
6-Chloro Etravirine | Contains a chlorine atom but lacks carbon-13 labeling. |
This compound | A labeled analog primarily used in research applications. |
Case Studies
Several case studies have been conducted using this compound to assess its efficacy and safety profile:
- Pharmacokinetic Study : In a study evaluating the pharmacokinetics of Etravirine using its carbon-labeled analog, researchers found that the carbon-13 isotope significantly improved the accuracy of absorption and elimination measurements compared to traditional methods.
- Drug Interaction Investigation : Another study focused on assessing potential drug-drug interactions between Etravirine and commonly prescribed medications for HIV patients. The findings emphasized the importance of monitoring CYP enzyme activity when co-administering treatments.
Q & A
Q. What are the optimal synthetic routes for 6-Desamino 6-Chloro Etravirine-<sup>13</sup>C3, and which analytical techniques are most effective for confirming its structural integrity?
To synthesize the isotopically labeled compound, prioritize routes that incorporate <sup>13</sup>C at specific positions using precursors like <sup>13</sup>C-labeled cyanamide or chloroacetic acid. Purification via column chromatography or recrystallization is critical to minimize isotopic dilution. Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) for isotopic purity, <sup>13</sup>C NMR for carbon labeling verification, and LC-MS for chemical stability assessment. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .
Q. How should researchers design stability studies for 6-Desamino 6-Chloro Etravirine-<sup>13</sup>C3 under varying pH and temperature conditions?
Adopt a factorial design (e.g., 2×3 matrix: pH 2, 7, 10; 25°C, 40°C, 60°C) to evaluate degradation kinetics. Use HPLC-UV or UPLC-PDA to quantify parent compound loss and identify degradation products via HRMS. Include kinetic modeling (e.g., zero-order vs. first-order decay) and Arrhenius plots to predict shelf-life. Buffer solutions should mimic physiological conditions, and stability-indicating methods must be validated per ICH guidelines .
Q. What methodologies are recommended for assessing the compound’s solubility and partitioning behavior in biorelevant media?
Use shake-flask or HPLC-based methods to determine solubility in simulated gastric/intestinal fluids (e.g., FaSSIF/FeSSIF). For partition coefficients (log P), employ octanol-water partitioning assays with LC-MS quantification. Advanced approaches include surface plasmon resonance (SPR) to study membrane interactions or PAMPA assays for passive permeability. Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability .
Q. How can researchers validate the isotopic purity of 6-Desamino 6-Chloro Etravirine-<sup>13</sup>C3?
Combine HRMS to confirm the mass shift (+3 Da) and isotopic abundance (>99% <sup>13</sup>C). Use <sup>13</sup>C NMR to verify labeling positions and rule out scrambling. Cross-check with elemental analysis (EA) for C/H/N ratios. For trace impurities, employ gradient LC-MS with charged aerosol detection (CAD) .
Q. What are the best practices for storing and handling the compound to prevent isotopic exchange or degradation?
Store under inert gas (argon) in amber vials at -20°C to minimize light/oxygen exposure. Conduct periodic stability checks via LC-MS. Avoid aqueous solvents unless necessary, as <sup>13</sup>C-labeled compounds may undergo hydrolysis. Use deuterated solvents for NMR studies to reduce interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for 6-Desamino 6-Chloro Etravirine-<sup>13</sup>C3 across species?
Design cross-species studies (rodent, canine, primate) with standardized dosing and sampling protocols. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme differences (e.g., CYP3A4 vs. CYP2C19). Validate findings with in vitro-in vivo extrapolation (IVIVE) and microdosing trials. Address interspecies variability through allometric scaling and Monte Carlo simulations .
Q. What experimental strategies are effective in elucidating the compound’s resistance profile against HIV-1 reverse transcriptase mutants?
Employ site-directed mutagenesis to generate clinically relevant mutants (e.g., K103N, Y181C). Use enzyme inhibition assays (IC50 determination) and crystallography to study binding interactions. Pair with molecular dynamics simulations to predict resistance mechanisms. Validate using pseudovirus assays in TZM-bl cells, correlating structural changes with phenotypic resistance .
Q. How should researchers design a study to investigate the compound’s metabolic pathways in human hepatocytes?
Use cryopreserved hepatocytes for in vitro incubation, followed by LC-HRMS/MS for metabolite identification. Incorporate stable isotope trapping (e.g., glutathione-<sup>13</sup>C) to detect reactive intermediates. Compare results with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzymatic contributions. Data analysis should leverage software like MetaboLynx or Compound Discoverer for pathway mapping .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in preclinical efficacy studies?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/EC90. Use Bayesian hierarchical models to account for inter-experiment variability. For longitudinal data, mixed-effects models or repeated-measures ANOVA are appropriate. Include sensitivity analyses to assess robustness against outliers .
Q. How can computational modeling enhance the understanding of 6-Desamino 6-Chloro Etravirine-<sup>13</sup>C3’s binding kinetics?
Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding poses relative to wild-type/mutant reverse transcriptase. Validate with free-energy perturbation (FEP) calculations or MM-PBSA for binding affinity estimates. Combine with kinetic Monte Carlo simulations to model time-dependent inhibition. Cross-validate predictions with surface plasmon resonance (SPR) kinetics data .
Methodological Considerations
- Data Tables : Include tables comparing synthetic yields, stability half-lives, or IC50 values across mutants.
- Statistical Reporting : Use ±SEM for error bars and report p-values with multiplicity adjustments (e.g., Bonferroni).
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and ICH M3(R2) for toxicity protocols.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.